

Application Note & Protocol: Quantification of Gomisin G in Schisandra chinensis Extracts

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Compound of Interest

Compound Name: Gomisin G

Cat. No.: B1339162

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Introduction

Schisandra chinensis is a well-known medicinal plant whose fruits are rich in bioactive lignans. Among these, **Gomisin G** has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and potential anticancer effects. Accurate quantification of **Gomisin G** in Schisandra chinensis extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This document provides detailed protocols for the quantification of **Gomisin G** using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), along with a summary of reported quantitative data and relevant biological pathways.

Quantitative Data Summary

The concentration of **Gomisin G** can vary depending on the part of the plant used, the geographical origin, and the processing method. The following table summarizes quantitative data for **Gomisin G** in Schisandra chinensis.

Plant Part	Extraction Method	Analytical Method	Gomisin G Content (µg/g)	Reference
Fruit (raw)	Ultrasonic extraction with methanol	RP-HPLC-UV	Not explicitly quantified in µg/g, but calibration curve range is 2.55-15.30 µg/mL	[1][2]
Fruit (processed with vinegar)	Ultrasonic extraction with methanol	RP-HPLC-UV	Increased content compared to raw fruit	[1][2]
Fruit (processed with wine)	Ultrasonic extraction with methanol	RP-HPLC-UV	Increased content compared to raw fruit	[1][2]
Fruit	Ultrasonic extraction with methanol	UPLC-QTOF-MS	1.83	[3][4]
Root	Ultrasonic extraction with methanol	UPLC-QTOF-MS	0.28	[3][4]
Stem	Ultrasonic extraction with methanol	UPLC-QTOF-MS	0.09	[3][4]
Leaf	Ultrasonic extraction with methanol	UPLC-QTOF-MS	0.11	[3][4]

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

This protocol is a common method for extracting lignans, including **Gomisin G**, from *Schisandra chinensis* plant material.^{[3][4]}

Materials:

- Dried and powdered *Schisandra chinensis* plant material (e.g., fruit, root, stem, leaf)
- Methanol (analytical or HPLC grade)
- Conical flask with cap
- Ultrasonic bath
- Volumetric flask
- 0.22 µm membrane filter

Procedure:

- Accurately weigh 1 g of the powdered plant material and place it into a capped conical flask.
- Add 30 mL of methanol to the flask.
- Perform ultrasonic extraction for 20 minutes at 60 kHz and 250 W.
- Repeat the extraction process two more times with fresh methanol.
- Combine the extracts and filter the solution through a 0.22 µm membrane filter prior to HPLC or UPLC-MS analysis.

Quantification by RP-HPLC-UV

This method is suitable for the simultaneous determination of several bioactive lignans, including **Gomisin G**.^{[1][2][5]}

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.

- Column: Elite ODS C18 column (250 mm x 4.6 mm, 5 μ m).^{[1][5]}
- Mobile Phase: Acetonitrile (A) and Water (B).
- Gradient Elution:
 - A time program for the gradient elution should be optimized for the specific separation.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Standard Preparation:

- Prepare a stock solution of **Gomisin G** standard in methanol.
- Create a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve. A typical calibration curve range for **Gomisin G** is 2.55-15.30 μ g/mL.^{[1][2]}

Analysis:

- Inject the filtered sample extract and standard solutions into the HPLC system.
- Identify the **Gomisin G** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of **Gomisin G** in the sample using the calibration curve.

Quantification by UPLC-QTOF-MS

This method offers higher sensitivity and selectivity for the analysis of **Gomisin G** and other metabolites.^{[3][4]}

Instrumentation & Conditions:

- UPLC System: A standard UPLC system.

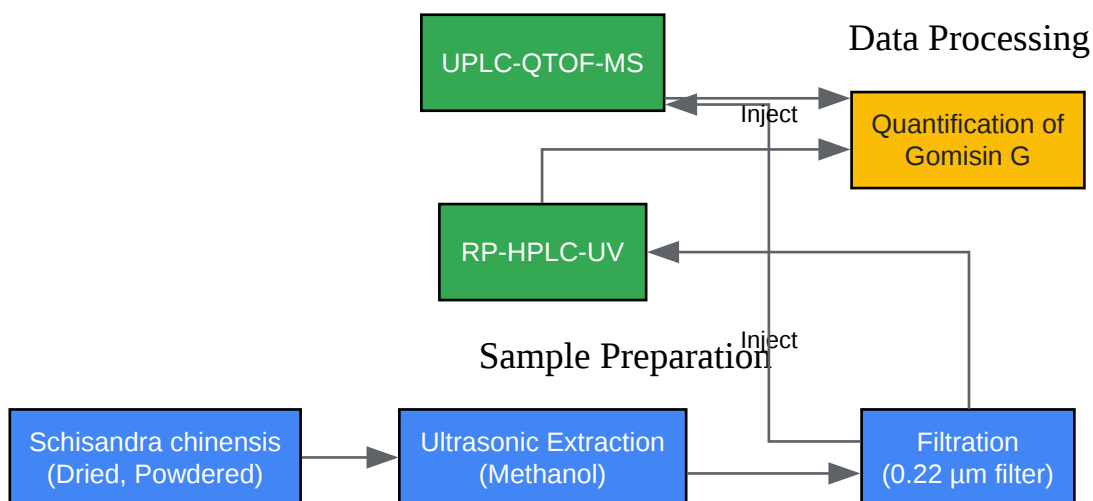
- Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable UPLC C18 column.
- Mobile Phase: Acetonitrile and Water, both containing a small amount of formic acid (e.g., 0.1%).
- Gradient Elution: A typical gradient program:
 - 49–52% Acetonitrile (2–4 min)
 - 52–60% Acetonitrile (4–6 min)
 - 60–62% Acetonitrile (6–9 min)
 - 62–66% Acetonitrile (10–13 min)
 - 66–70% Acetonitrile (13–15 min)
 - 70–95% Acetonitrile (15–17 min)[3]
- Flow Rate: 0.3 mL/min.[3]
- Injection Volume: 1 µL.[3]
- Column Temperature: 30°C.[3]
- MS Detection: ESI in positive or negative ion mode, depending on the analyte.

Analysis:

- Inject the prepared sample extract into the UPLC-MS system.
- Identify **Gomisin G** based on its retention time and mass-to-charge ratio (m/z).
- Quantify **Gomisin G** using a suitable internal or external standard method.

Visualizations

Experimental Workflow



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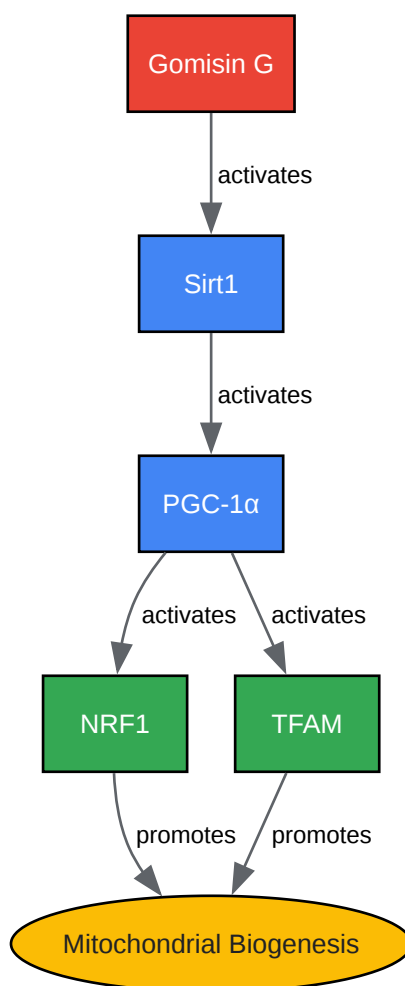
Caption: Experimental workflow for the quantification of **Gomisin G**.

Signaling Pathways Involving Gomisin G and Related Lignans

Gomisin G and other lignans from *Schisandra chinensis* have been shown to modulate several key signaling pathways.

1. Mitochondrial Biogenesis (**Gomisin G**)

Gomisin G has been reported to improve muscle strength by enhancing mitochondrial biogenesis through the Sirt1/PGC-1 α signaling pathway.[6]

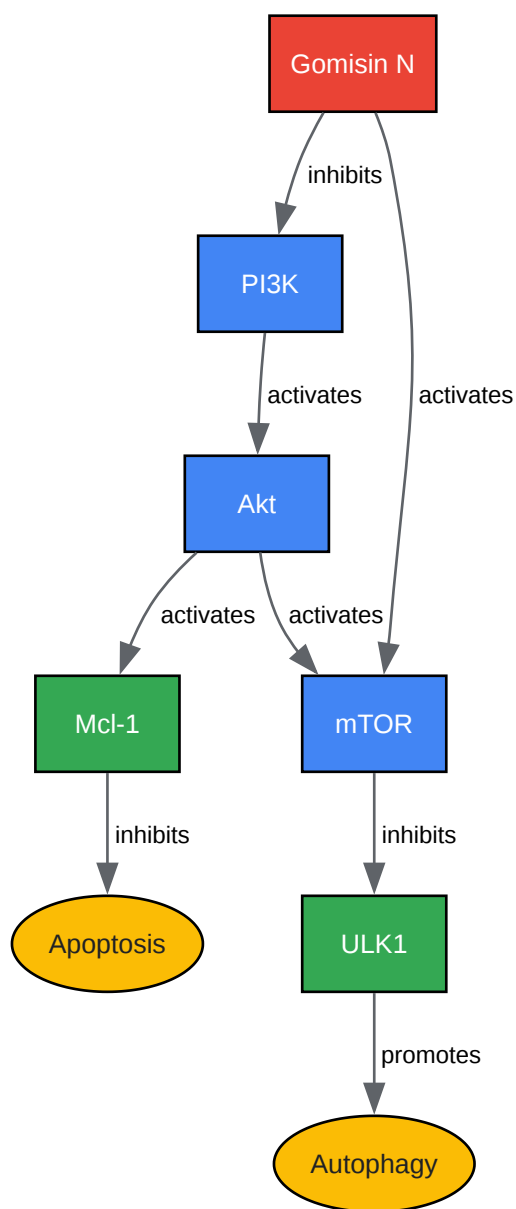


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Caption: **Gomisin G**-mediated activation of the Sirt1/PGC-1α pathway.

2. PI3K/Akt/mTOR Signaling Pathway (Gomisin N)

Gomisin N, another lignan from *Schisandra chinensis*, has been shown to exert anti-liver cancer effects by inhibiting the PI3K-Akt pathway and regulating the mTOR-ULK1 pathway.[7]



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